2-Methoxy-3-phenyl-1-propanamine

Description

Molecular Architecture and Bonding Patterns

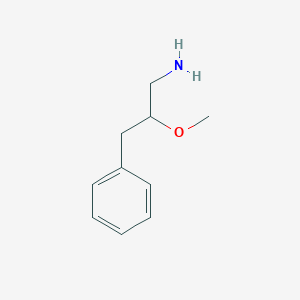

The molecular architecture of this compound is fundamentally defined by its propanamine chain backbone, which serves as the central framework for the attachment of two critical substituents: a methoxy group (-OCH₃) and a phenyl group (-C₆H₅). The compound's structural representation follows the SMILES notation NCC(OC)CC1=CC=CC=C1, which provides a precise description of the connectivity pattern between atoms. This arrangement creates a three-carbon chain where the amino group occupies the terminal position, the methoxy group is attached to the second carbon, and the phenyl group is bonded to the third carbon atom.

The bonding patterns within this molecule demonstrate characteristic features of aromatic amines, with the phenyl ring contributing significant electronic stabilization through resonance effects. The methoxy substituent introduces additional electronic complexity through its electron-donating properties, which can influence the overall charge distribution throughout the molecular structure. Nuclear Magnetic Resonance spectroscopy data consistently shows distinct signal patterns corresponding to the protons in both the methoxy and phenyl groups, confirming the structural integrity and providing valuable information for structural verification.

The InChI representation InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 further elucidates the connectivity patterns and hydrogen arrangements within the molecule. This systematic nomenclature reveals the specific positioning of functional groups and confirms the presence of eleven hydrogen atoms distributed across the aliphatic and aromatic regions of the molecule. The molecular structure exhibits a combination of sp³ and sp² hybridized carbon atoms, creating a three-dimensional arrangement that influences both physical properties and chemical reactivity patterns.

Stereochemical Considerations and Conformational Dynamics

The stereochemical profile of this compound presents fascinating aspects related to its conformational flexibility and potential for stereoisomerism. The molecule contains a chiral center at the carbon atom bearing the methoxy group, which theoretically allows for the existence of two enantiomeric forms. However, the specific stereochemical configuration may vary depending on the synthetic route employed and the desired stereochemical outcome for particular applications.

Conformational dynamics analysis reveals that the molecule can adopt multiple three-dimensional arrangements due to rotation around single bonds, particularly the carbon-carbon bonds connecting the phenyl ring to the propanamine chain. The predicted collision cross section data provides insights into the molecular shape and size, with values ranging from 136.2 Ų for the molecular ion to 181.4 Ų for acetate adducts, indicating significant conformational flexibility. These measurements suggest that the molecule can adopt extended conformations that maximize spatial separation between functional groups or more compact arrangements that bring substituents into closer proximity.

The rotational barriers around single bonds influence the preferred conformational states of the molecule, with the phenyl ring potentially adopting various orientational arrangements relative to the propanamine backbone. Computational studies examining conformational preferences would typically consider factors such as steric hindrance between the phenyl ring and methoxy group, as well as potential intramolecular interactions that might stabilize specific conformational arrangements. The flexibility inherent in the propanamine chain allows for multiple low-energy conformations, which could influence both physical properties such as solubility and biological activity profiles.

| Conformational Parameter | Value/Range | Significance |

|---|---|---|

| Predicted Collision Cross Section [M+H]⁺ | 136.9 Ų | Indicates compact molecular structure |

| Predicted Collision Cross Section [M+CH₃COO]⁻ | 181.4 Ų | Suggests extended conformational capability |

| Chiral Centers | 1 | Potential for enantiomeric forms |

| Rotatable Bonds | Multiple | High conformational flexibility |

Comparative Analysis with Structural Analogs

The structural relationship between this compound and its analogs provides valuable insights into structure-activity relationships within this chemical family. 3-(2-Methoxy-5-methylphenyl)-3-phenyl-1-propanol represents a particularly relevant analog, featuring a similar carbon backbone but with significant modifications including the presence of a hydroxyl group instead of an amino group and additional methyl substitution on the phenyl ring. This analog, with molecular formula C17H20O2 and molecular weight 256.34 grams per mole, demonstrates how structural modifications can dramatically alter molecular properties while maintaining core architectural features.

The comparison reveals that 3-(2-Methoxy-5-methylphenyl)-3-phenyl-1-propanol contains additional aromatic substitution patterns, specifically a methyl group at the 5-position of the methoxy-substituted phenyl ring. This compound, identified by Chemical Abstracts Service number 124937-73-1, serves as an impurity reference material for tolterodine tartrate, highlighting its pharmaceutical relevance. The presence of the additional methyl substituent and the hydroxyl functional group creates distinct electronic and steric environments compared to the parent this compound structure.

Other significant structural analogs include 3-(2-Methoxyphenyl)propan-1-amine and 2-(3-Methoxyphenyl)propan-1-amine, which demonstrate positional isomerism effects on molecular properties. The 3-(2-Methoxyphenyl)propan-1-amine analog, with Chemical Abstracts Service number 18655-51-1, maintains the same molecular formula C10H15NO but features different connectivity patterns that influence both chemical reactivity and potential biological activity. The systematic comparison of these structural variants reveals how subtle changes in substitution patterns can lead to significantly different pharmacological and chemical profiles.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| This compound | C10H15NO | 165.23 | 883545-49-1 | Base structure with methoxy at position 2 |

| 3-(2-Methoxy-5-methylphenyl)-3-phenyl-1-propanol | C17H20O2 | 256.34 | 124937-73-1 | Additional phenyl ring, methyl substituent, hydroxyl group |

| 3-(2-Methoxyphenyl)propan-1-amine | C10H15NO | 165.23 | 18655-51-1 | Methoxy on phenyl ring, different carbon chain length |

| 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | 165.23 | 754913-55-8 | Meta-position methoxy substitution |

Properties

IUPAC Name |

2-methoxy-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGSRGTNMACOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-49-1 | |

| Record name | 2-methoxy-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methoxy-3-phenyl-1-propanamine, also known as Phenylpropanolamine (PPA), is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, including case studies and data tables.

- IUPAC Name : 2-Methoxy-3-phenylpropan-1-amine

- Molecular Formula : C10H15NO2

- CAS Number : 883545

The primary mode of action of this compound involves its interaction with adrenergic receptors. It acts as an indirect sympathomimetic , promoting the release of norepinephrine, which enhances adrenergic receptor activation. This interaction is crucial for various physiological responses, including increased heart rate and blood pressure, and modulation of metabolic processes.

1. Cytotoxicity and Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells, surpassing the effects of established drugs like Tamoxifen. The synthesized compounds showed low toxicity towards normal cells, suggesting a potential therapeutic window for anticancer applications .

2. Effects on Metabolic Pathways

The compound has been implicated in influencing metabolic pathways by modulating enzyme activities involved in neurotransmitter synthesis and degradation. This modulation may lead to alterations in metabolic fluxes, impacting overall cellular metabolism.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of phenylpropanolamine derivatives against human breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells from significant cytotoxic effects. The study utilized the MTT assay for cytotoxicity evaluation, confirming the efficacy of these compounds in targeted cancer therapy .

Case Study 2: Metabolic Impact

Another investigation focused on the metabolic impact of PPA in animal models. It was found that at lower doses, PPA enhanced norepinephrine release without adverse effects; however, at higher doses, it led to metabolic disruptions and cellular damage. This dosage-dependent effect highlights the importance of careful dosing in therapeutic applications .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism primarily in the liver via the enzyme CYP2D6. Understanding its metabolic pathways is essential for predicting its efficacy and safety profile in clinical settings.

Scientific Research Applications

Pharmacological Applications

Antidepressant Properties

2-Methoxy-3-phenyl-1-propanamine exhibits significant potential as an antidepressant. It acts as a selective inhibitor of serotonin and norepinephrine reuptake, which are crucial neurotransmitters involved in mood regulation. Research has shown that compounds with similar structures can effectively treat depression, anxiety disorders, and other mood-related conditions .

Case Study: Inhibition of Neurotransmitter Uptake

A study highlighted the effectiveness of related compounds in inhibiting serotonin uptake in mammalian models. The findings suggest that this compound could have similar effects, potentially leading to fewer side effects compared to traditional antidepressants due to its selective action on neurotransmitter pathways .

Drug Interaction Studies

Molecular docking studies indicate that this compound interacts favorably with various protein targets involved in neurological functions. Its binding affinity to lipoprotein-associated phospholipase A2 (Lp-PLA2) suggests potential therapeutic applications in cardiovascular diseases and inflammation .

Challenges in Development

Despite its promising properties, challenges such as solubility and bioavailability need to be addressed for effective clinical application. Ongoing research focuses on modifying the compound's structure to enhance these properties while maintaining its pharmacological efficacy .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-Methoxy-3-phenyl-1-propanamine, differing in substituents or functional groups:

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility :

- The methoxy group in this compound likely increases polarity compared to 2-Phenyl-1-propanamine , but less than the dual-methoxy compound in .

- The isoxazole derivative may exhibit lower solubility due to aromatic stacking, whereas the trimethoxyphenyl analogue shows higher solubility but greater toxicity risks.

- Biological Activity: Nitro-containing analogs (e.g., ) demonstrate hypoxia-selective reduction, a property absent in amine derivatives.

Preparation Methods

Synthetic Routes Overview

The preparation of 2-methoxy-3-phenyl-1-propanamine can be approached via:

- Nucleophilic substitution and reductive amination routes starting from halogenated phenylpropanes

- Catalytic amination of 3-methoxypropanol derivatives

- Lewis acid-catalyzed ring-opening reactions of azetidines

- Arylation of hydroxypropylamine intermediates

Each approach offers different advantages regarding yield, selectivity, and scalability.

Preparation via Phthalimide Salt Intermediate and Hydrazinolysis

A well-documented method for related 3-phenylpropylamines involves:

- Step A: Formation of 2-(3-phenylpropyl)isoindoline-1,3-dione (phthalimide salt)

React potassium phthalimide with 3-chloropropylbenzene in N,N-dimethylformamide (DMF) at elevated temperatures (90–100 °C) for 16–24 hours, yielding the phthalimide intermediate with high purity and yields (~99%) as a white solid. - Step B: Hydrazinolysis to release 3-phenylpropylamine

The phthalimide intermediate is refluxed with 80% hydrazine hydrate in methanol for approximately 26 hours. Following acid-base workup and recrystallization, 3-phenylpropylamine is obtained in yields around 95% with high purity (HPLC > 97%).

This method is robust and scalable but requires careful handling of hydrazine and multiple purification steps.

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| A | Potassium phthalimide, 3-chloropropylbenzene, DMF, 90–100 °C, 16–24 h | ~99 | ~92–93 | Formation of phthalimide salt |

| B | Hydrazine hydrate (80%), methanol, reflux, 26 h | ~95 | ~97–99 | Hydrazinolysis and amine release |

Catalytic Vapor-Phase Amination of 3-Methoxypropanol

Another industrially relevant method involves catalytic amination of 3-methoxypropanol:

- Catalyst: Cu-Co/Al₂O₃-diatomite composite (with variable Cu, Co, Ru, Mg, Cr content)

- Process: 3-Methoxypropanol is vaporized with ammonia and hydrogen, then passed through a fixed-bed reactor at temperatures ranging from 50 to 360 °C and pressures from atmospheric to 5.0 MPa.

-

- Ammonia to alcohol molar ratio: 1.0–15.0:1

- Hydrogen to alcohol molar ratio: 0.1–10.0:1

- Liquid hourly space velocity: 0.1–3.0 h⁻¹

Outcome: Continuous synthesis of 3-methoxypropylamine with high selectivity and low by-products. The process includes gas-liquid separation and recycling of unreacted materials to optimize efficiency and reduce waste.

This method is noted for its simplicity, high conversion efficiency, and cost-effectiveness for large-scale production.

| Parameter | Range/Value | Description |

|---|---|---|

| Catalyst composition (wt%) | Cu: 0.1–50, Co: 0.5–60, Ru: 0.001–0.1, Mg: 0.001–5.7, Cr: 0.01–15 | Cu-Co/Al₂O₃-diatomite catalyst |

| Temperature (°C) | 50–360 | Reaction temperature |

| Pressure (MPa) | 0.1–5.0 | Reaction pressure |

| Ammonia:alcohol molar ratio | 1.0–15.0 | Ensures amination |

| Hydrogen:alcohol molar ratio | 0.1–10.0 | Supports hydrogenation |

| Space velocity (h⁻¹) | 0.1–3.0 | Flow rate control |

Lewis Acid-Catalyzed SN2-Type Ring Opening of N-Sulfonylazetidines

A modern synthetic approach to 3,3-disubstituted propylamines, including analogs of this compound, involves:

- Using N-sulfonylazetidines as precursors, which undergo Lewis acid-catalyzed nucleophilic ring opening with arenes or heteroarenes.

- The reaction is performed in dichloromethane at room temperature under nitrogen atmosphere with catalysts such as ytterbium triflate (Yb(OTf)₃).

- After reaction completion, the product is isolated by aqueous workup and purified by flash chromatography, yielding racemic 3,3-diaryl/heteroarylpropylamines in up to 95% yield.

This method allows for the introduction of aryl groups at the 3-position with high regioselectivity and functional group tolerance.

| Component | Role |

|---|---|

| N-sulfonylazetidine | Electrophilic ring-opening substrate |

| Arene/Heteroarene (2 equiv) | Nucleophile for ring opening |

| Lewis acid (e.g., Yb(OTf)₃) | Catalyst for ring opening |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

Arylation and Functional Group Transformations

Additional synthetic strategies include:

- Arylation of chiral hydroxypropylamines via Mitsunobu reaction or related methods to install the phenyl group at the 3-position.

- Conversion of hydroxy or thioether intermediates to amines by heating with appropriate amines in lower alkyl alcohols at 100–150 °C for 1–6 hours.

- Use of organometallic reagents (e.g., Grignard or organolithium reagents) on N-protected aminoaldehydes to build the propanolamine backbone with desired substitutions.

- Separation of stereoisomers by chromatographic techniques to obtain enantiomerically pure products when necessary.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Phthalimide salt intermediate + hydrazinolysis | Potassium phthalimide, 3-chloropropylbenzene, hydrazine hydrate, DMF, methanol | ~95 | High purity, well-established | Multi-step, hydrazine handling |

| Catalytic vapor-phase amination | 3-Methoxypropanol, NH₃, H₂, Cu-Co/Al₂O₃ catalyst, 50–360 °C, 0.1–5 MPa | High | Continuous, scalable, efficient | Requires specialized catalyst/reactor |

| Lewis acid-catalyzed ring opening | N-sulfonylazetidine, arenes, Yb(OTf)₃, DCM, rt | Up to 95 | High regioselectivity, mild conditions | Racemic mixture unless separated |

| Arylation and organometallic routes | Protected aminoaldehydes, Grignard reagents, Mitsunobu conditions | Variable | Flexible functionalization | Multi-step, stereoselectivity issues |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structural and functional groups of 2-Methoxy-3-phenyl-1-propanamine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for OCH₃), phenyl ring protons (δ ~6.5–7.5 ppm), and amine protons (δ ~1.5–2.5 ppm). Assign coupling patterns to verify stereochemistry .

- Infrared Spectroscopy (IR) : Identify N-H stretches (~3300 cm⁻¹ for primary amine) and C-O-C stretches (~1100 cm⁻¹ for methoxy group) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Fragmentation patterns can elucidate structural motifs.

- Safety : Follow protocols for handling amines (e.g., PPE, fume hoods) to avoid inhalation or skin contact .

Q. How should researchers design a synthesis pathway for this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Start with phenylpropanol derivatives. Introduce the methoxy group via Williamson ether synthesis or protection/deprotection strategies.

- Amine Formation : Use reductive amination (e.g., ketone + NH₃/NaBH₃CN) or Gabriel synthesis. Monitor enantiomeric purity if chirality is critical .

- Purification : Employ column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization. Verify purity via HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .

- Ventilation : Work in a fume hood to prevent inhalation.

- Waste Disposal : Segregate amine-containing waste and neutralize with dilute acid before disposal by licensed facilities .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to induce stereoselectivity .

- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to quantify enantiomeric excess (ee).

- Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor one enantiomer .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- DFT Functional Selection : Test hybrid functionals (e.g., B3LYP ) vs. meta-GGAs (e.g., M06-2X) to improve agreement with experimental kinetics.

- Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for solvation .

- Experimental Validation : Conduct kinetic isotope effect (KIE) studies or Hammett plots to validate computational transition states .

Q. How can researchers analyze the biological interactions of this compound with target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the compound’s force field using quantum mechanical (QM) data .

- In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization) or surface plasmon resonance (SPR) to measure affinity.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

Q. What computational approaches are suitable for predicting the thermochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate enthalpy of formation using B3LYP/6-31G(d,p). Compare with experimental calorimetry data .

- Correlation Energy Corrections : Apply Colle-Salvetti or Lee-Yang-Parr (LYP) functionals to improve accuracy in electron correlation .

- Benchmarking : Validate against high-level methods (e.g., CCSD(T)) for critical properties like bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.